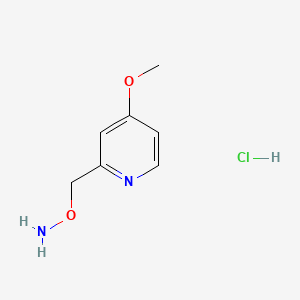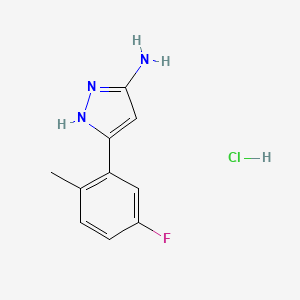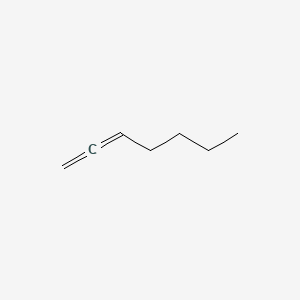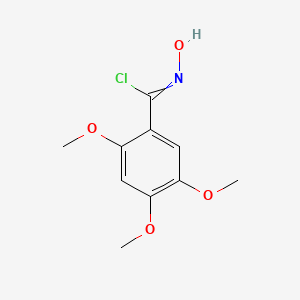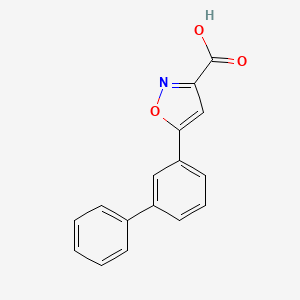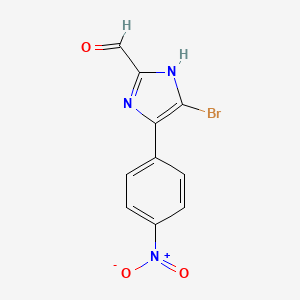
3-((6-Phenylpyridazin-3-yl)amino)adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33401712 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33401712 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of MFCD33401712 often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions: MFCD33401712 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics .
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33401712 include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of MFCD33401712 depend on the specific reagents and conditions used. These products can include various functionalized derivatives that have unique properties and applications .
Scientific Research Applications
MFCD33401712 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD33401712 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD33401712 include those with comparable chemical structures and properties. Examples include compounds with similar functional groups or molecular frameworks .
Uniqueness: What sets MFCD33401712 apart from its similar compounds is its unique combination of stability, reactivity, and versatility. These characteristics make it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[(6-phenylpyridazin-3-yl)amino]adamantane-1-carboxylic acid |
InChI |
InChI=1S/C21H23N3O2/c25-19(26)20-9-14-8-15(10-20)12-21(11-14,13-20)22-18-7-6-17(23-24-18)16-4-2-1-3-5-16/h1-7,14-15H,8-13H2,(H,22,24)(H,25,26) |
InChI Key |
LQTYVNJNQFFDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)NC4=NN=C(C=C4)C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


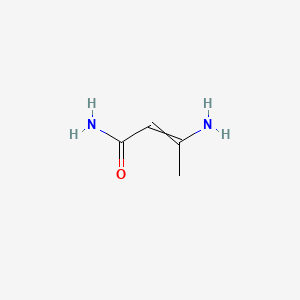
![3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B13696623.png)
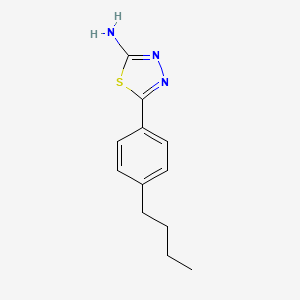
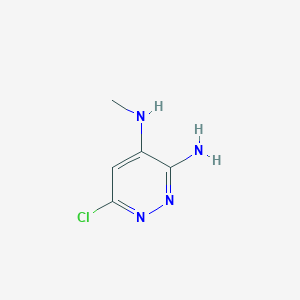
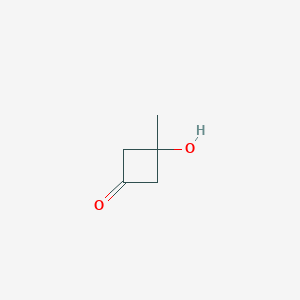
![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)

